molecular formula C30H50O5Si B562624 6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy CAS No. 1217723-49-3

6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy

Cat. No. B562624
CAS RN: 1217723-49-3
M. Wt: 521.828
InChI Key: YZUJIMXHROAZNZ-GLDHCNMCSA-N
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Description

An intermediate in the synthesis of labeled Lovastatin an antihypercholesterolemic agent. A fungal metabolite, which is a potent inhibitor of HMG-CoA reductase.

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

Naphthalene derivatives are significant intermediates in the synthesis of non-steroidal anti-inflammatory agents. For instance, 2-Bromo-6-methoxynaphthalene is a crucial intermediate in the preparation of agents like nabumetone and naproxen. The synthesis processes have evolved to address environmental and toxicological concerns, leading to the development of safer methylating reagents and methodologies like microwave-assisted conditions and two-phase electrolysis, which offer high yield and regioselectivity for industrial applications (Xu & He, 2010).

Development of Polymer Materials

Cross-dehydrocoupling polymerization of specific naphthalene derivatives leads to the production of materials like poly(methylphenylsiloxane), which has applications in various industries. The stereochemistry and molecular weight of the polymer can be controlled through the choice of catalysts and reactants, allowing for the creation of materials with specific properties for targeted applications (Oishi et al., 2001).

Therapeutic Applications

Certain naphthalene derivatives serve as key intermediates in the synthesis of therapeutic drugs for conditions like neurodegenerative diseases. The synthesis of these intermediates involves steps like lipase-catalyzed resolution and recrystallization, highlighting the intricate chemistry involved in drug development (Ito et al., 2003). Another study describes the asymmetric synthesis of a similar compound, emphasizing the significance of these intermediates in producing therapeutic agents (Ikemoto et al., 2004).

properties

CAS RN

1217723-49-3

Molecular Formula

C30H50O5Si

Molecular Weight

521.828

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate

InChI

InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20-,21-,23+,24+,25-,26-,28-/m0/s1/i3D3

InChI Key

YZUJIMXHROAZNZ-GLDHCNMCSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C

synonyms

(2S)-2-Methylbutanoic Acid (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl Ester; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy
Reactant of Route 2
6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy
Reactant of Route 3
Reactant of Route 3
6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy
Reactant of Route 4
Reactant of Route 4
6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy
Reactant of Route 5
6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy
Reactant of Route 6
6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy

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